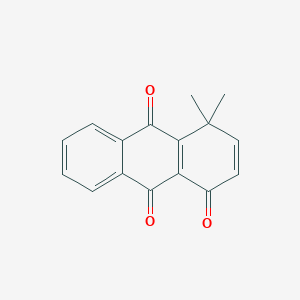
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is an organic compound belonging to the anthracene family Anthracenes are polycyclic aromatic hydrocarbons consisting of three fused benzene rings This particular compound is characterized by the presence of three ketone groups and two methyl groups attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- typically involves the oxidation of 4,4-dimethyl-1,2-dihydroanthracene. The oxidation process can be carried out using various oxidizing agents such as potassium permanganate or chromium trioxide under controlled conditions. The reaction is usually performed in an organic solvent like dichloromethane or acetic acid at elevated temperatures to ensure complete oxidation.
Industrial Production Methods
In an industrial setting, the production of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex anthracene derivatives.
Reduction: Reduction reactions can convert the ketone groups into hydroxyl groups, resulting in the formation of anthracenediols.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and sulfonating agents (sulfuric acid).
Major Products Formed
Oxidation: Formation of higher oxidation state anthracenes.
Reduction: Formation of anthracenediols.
Substitution: Formation of halogenated, nitrated, or sulfonated anthracenes.
Applications De Recherche Scientifique
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various anthracene derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors.
Mécanisme D'action
The mechanism of action of 1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, participating in redox reactions. It may also interact with cellular components, leading to the generation of reactive oxygen species (ROS) and subsequent cellular effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,8,9(4H)-Anthracenetrione, 4,4-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 2,2-dimethyl-
- 1,9,10(4H)-Anthracenetrione, 4,4-diethyl-
Uniqueness
1,9,10(4H)-Anthracenetrione, 4,4-dimethyl- is unique due to its specific substitution pattern and the presence of three ketone groups. This structural arrangement imparts distinct chemical properties and reactivity, making it valuable for various applications. Its ability to undergo multiple types of chemical reactions and its potential biological activities further enhance its significance in scientific research and industrial applications.
Propriétés
Numéro CAS |
151052-05-0 |
|---|---|
Formule moléculaire |
C16H12O3 |
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
4,4-dimethylanthracene-1,9,10-trione |
InChI |
InChI=1S/C16H12O3/c1-16(2)8-7-11(17)12-13(16)15(19)10-6-4-3-5-9(10)14(12)18/h3-8H,1-2H3 |
Clé InChI |
MQZODPHAVCNOBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C=CC(=O)C2=C1C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


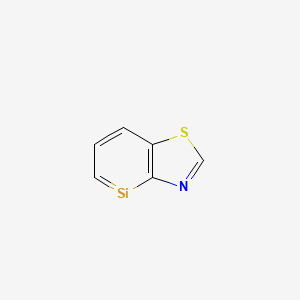
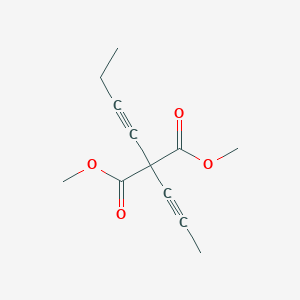
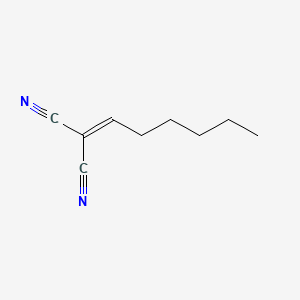
![(E)-1-[4-(Dodecyloxy)phenyl]-N-phenylmethanimine](/img/structure/B14269022.png)
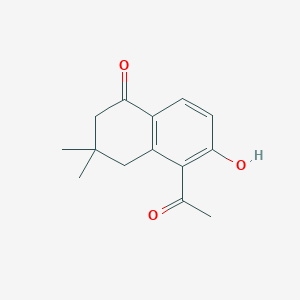
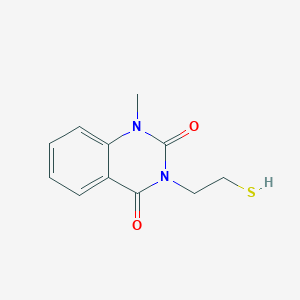
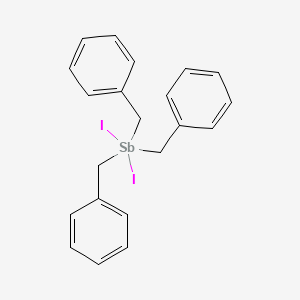
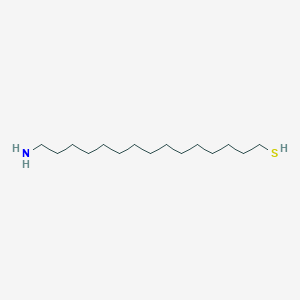
![Naphthalene, 1-[1-(trifluoromethyl)ethenyl]-](/img/structure/B14269061.png)
![4-{2-[4-(Dimethylamino)phenyl]ethenyl}-1-methylpyridin-1-ium chloride](/img/structure/B14269069.png)
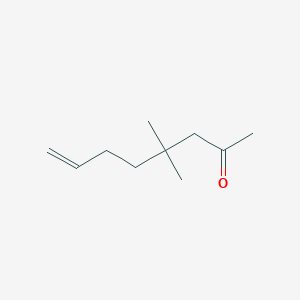
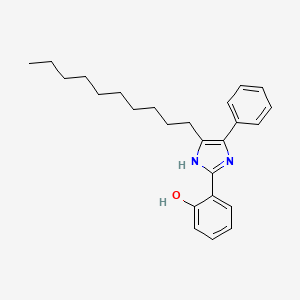
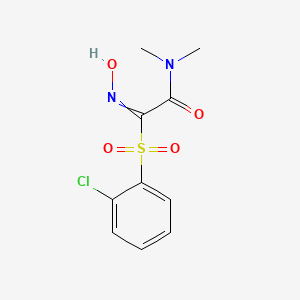
phosphane](/img/structure/B14269108.png)
